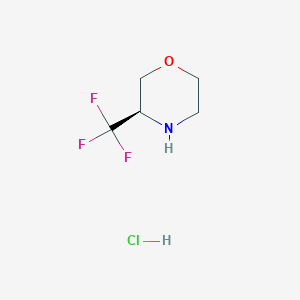

(R)-3-(Trifluoromethyl)morpholine hydrochloride

Description

BenchChem offers high-quality (R)-3-(Trifluoromethyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Trifluoromethyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(trifluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFRHIUJBMHGLQ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430086-53-5 | |

| Record name | (3R)-3-(trifluoromethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-(Trifluoromethyl)morpholine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and pharmacological properties. Among the plethora of fluorinated building blocks, (R)-3-(Trifluoromethyl)morpholine hydrochloride has emerged as a particularly valuable synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and applications of this chiral morpholine derivative. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource, elucidating the rationale behind its utility and providing insights into its application in contemporary drug discovery programs.

Introduction: The Strategic Advantage of the Trifluoromethyl-Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its inherent properties, including a well-balanced lipophilic-hydrophilic character and a pKa that can improve aqueous solubility and oral absorption, make it an attractive component in drug design.[1] When combined with a trifluoromethyl (CF3) group, these benefits are significantly amplified.

The trifluoromethyl group is a bioisostere for various functionalities and is known to modulate a range of properties critical for drug efficacy:[3][4]

-

Metabolic Stability: The high strength of the carbon-fluorine bond renders the CF3 group resistant to metabolic degradation, often leading to an extended drug half-life.[4]

-

Lipophilicity: The introduction of a CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[3][5]

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic environment of a molecule, potentially leading to enhanced binding interactions with biological targets.[3]

The specific placement of the trifluoromethyl group at the 3-position of the morpholine ring, particularly in the (R)-enantiomeric form, creates a chiral building block with a defined three-dimensional structure. This stereochemical control is paramount in modern drug design, where enantiomerically pure compounds are often required to ensure target specificity and minimize off-target effects.

This guide will delve into the specific chemical and physical properties of (R)-3-(Trifluoromethyl)morpholine hydrochloride, providing a foundation for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of (R)-3-(Trifluoromethyl)morpholine hydrochloride is essential for its handling, formulation, and application in chemical synthesis.

| Property | Value | Source |

| Chemical Name | (R)-3-(Trifluoromethyl)morpholine hydrochloride | [6] |

| CAS Number | 1430086-53-5 | [6] |

| Molecular Formula | C5H9ClF3NO | [6] |

| Molecular Weight | 191.58 g/mol | [6] |

| Appearance | Solid (Typical) | N/A |

| Purity | Typically >95% | N/A |

| Storage | Inert atmosphere, 2-8°C | [6] |

| SMILES Code | FC([C@@H]1NCCOC1)(F)F.[H]Cl | [6] |

Melting Point: The melting point for this specific compound is not consistently reported in the literature. For the parent compound, morpholine hydrochloride, a decomposition temperature of 175-176°C is noted.[9] It is anticipated that the trifluoromethyl substituent will alter this value, and experimental determination is advised.

Synthesis and Characterization

The synthesis of enantiomerically pure 3-substituted morpholines is a topic of significant interest in organic chemistry.[4][5] A common and effective strategy for the synthesis of (R)-3-(Trifluoromethyl)morpholine involves the use of a chiral starting material, (R)-2-(Trifluoromethyl)oxirane.[10]

Asymmetric Synthesis Workflow

The following represents a plausible and detailed workflow for the synthesis of (R)-3-(Trifluoromethyl)morpholine hydrochloride, based on established chemical principles for the synthesis of substituted morpholines.

Experimental Protocol: A Representative Methodology

The following protocol is a representative example based on established chemical transformations for the synthesis of substituted morpholines. Optimization of reaction conditions may be necessary.

Step 1: Ring-Opening of (R)-2-(Trifluoromethyl)oxirane

-

To a solution of (R)-2-(Trifluoromethyl)oxirane in a suitable solvent such as acetonitrile, add an equimolar amount of an N-protected aminoethanol (e.g., N-benzylaminoethanol).

-

Add a base, such as potassium carbonate, to the mixture.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.

-

Purify the resulting amino alcohol intermediate by column chromatography.

Step 2: Intramolecular Cyclization

-

Dissolve the purified amino alcohol in an anhydrous aprotic solvent, such as dichloromethane, and cool to 0°C.

-

Add a base, such as triethylamine, followed by the dropwise addition of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic layers over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the N-protected (R)-3-(Trifluoromethyl)morpholine by column chromatography.

Step 3: Deprotection

-

Dissolve the N-protected morpholine derivative in a suitable solvent, such as methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction until the deprotection is complete.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

Step 4: Hydrochloride Salt Formation

-

Dissolve the free base, (R)-3-(Trifluoromethyl)morpholine, in a dry, aprotic solvent such as diethyl ether or dioxane.

-

Slowly add a solution of hydrogen chloride in the same solvent.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield (R)-3-(Trifluoromethyl)morpholine hydrochloride.

Spectral Characterization

The structural elucidation of (R)-3-(Trifluoromethyl)morpholine hydrochloride relies on a combination of spectroscopic techniques. Below is a discussion of the expected spectral features.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons. The protons on the carbon adjacent to the oxygen (C5 and C6) would appear as multiplets in the downfield region (typically δ 3.5-4.5 ppm). The protons on the carbons adjacent to the nitrogen (C2) would also appear as multiplets, likely in the region of δ 3.0-4.0 ppm. The proton on the chiral center (C3) would be a multiplet, and its chemical shift would be influenced by the adjacent trifluoromethyl group. The NH proton would likely appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would show five distinct signals. The carbons attached to the oxygen (C5 and C6) would resonate in the range of δ 65-75 ppm. The carbons adjacent to the nitrogen (C2) would appear around δ 45-55 ppm. The carbon of the chiral center (C3) would be split by the fluorine atoms of the CF3 group and would appear as a quartet. The trifluoromethyl carbon itself would also be a quartet with a large one-bond C-F coupling constant, typically resonating in the downfield region (δ 120-130 ppm).

¹⁹F NMR Spectroscopy:

The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show a singlet for the three equivalent fluorine atoms of the CF3 group. The chemical shift of this signal would be in the typical range for a CF3 group attached to an aliphatic carbon, generally between -70 and -80 ppm relative to CFCl3.[11]

Mass Spectrometry:

Mass spectrometry would confirm the molecular weight of the free base. Electron ionization (EI) or electrospray ionization (ESI) techniques would likely show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the mass of the free base (C5H8F3NO).

Applications in Drug Discovery and Development

The (R)-3-(Trifluoromethyl)morpholine scaffold is a valuable building block in the design of new therapeutic agents across various disease areas. Its utility stems from the synergistic combination of the favorable properties of the morpholine ring and the trifluoromethyl group.

Central Nervous System (CNS) Disorders

The ability of the morpholine ring to improve blood-brain barrier permeability makes this scaffold particularly attractive for the development of CNS-active drugs.[1] The introduction of the trifluoromethyl group can further enhance this property by increasing lipophilicity. This combination is advantageous for targeting receptors and enzymes implicated in a range of neurological and psychiatric conditions, including:

-

Neurodegenerative Diseases: The development of inhibitors for enzymes such as beta-secretase (BACE1) in Alzheimer's disease or kinase inhibitors for Parkinson's disease often requires scaffolds that can effectively penetrate the CNS.

-

Mood Disorders and Pain: The morpholine moiety is found in several approved drugs for depression and anxiety.[1] The (R)-3-(trifluoromethyl)morpholine scaffold can be used to generate novel analogues with improved pharmacokinetic profiles.

Oncology

In cancer drug discovery, the morpholine ring is a common feature in kinase inhibitors.[1] The trifluoromethyl group can contribute to enhanced binding affinity and selectivity for the target kinase. The metabolic stability imparted by the CF3 group is also highly desirable in anticancer agents to ensure sustained therapeutic concentrations.

Infectious Diseases

The development of new antiviral and antibacterial agents is a critical area of research. The unique properties of the (R)-3-(trifluoromethyl)morpholine scaffold can be leveraged to design novel inhibitors of viral or bacterial enzymes with improved potency and pharmacokinetic properties.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (R)-3-(Trifluoromethyl)morpholine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

-

Toxicity: While specific toxicity data for this compound is limited, related morpholine derivatives can be skin and eye irritants. Assume the compound is harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

(R)-3-(Trifluoromethyl)morpholine hydrochloride represents a powerful and versatile building block for the synthesis of novel, high-value chemical entities. The strategic combination of a chiral morpholine core with a trifluoromethyl group provides a unique set of physicochemical and pharmacological properties that are highly sought after in modern drug discovery. Its ability to enhance metabolic stability, modulate lipophilicity and solubility, and potentially increase binding affinity makes it a valuable tool for medicinal chemists. This in-depth technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in the ongoing quest for new and improved therapeutics.

References

- Shcherbatiuk, A. V., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.

- Cadeddu, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2263.

- Wiley-VCH. (2007).

- Frey, J. A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(42), 8121-8130.

- Hale, J. J., et al. (2001).

- Abreu, B. E., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Exc. Sci., 3, 1-28.

- Lee, D. H., et al. (2013). Asymmetric Synthesis of 3-Substituted Morpholinones and Piperazinones by L-Malate-mediated Dynamic Kinetic Resolution of α-Bromo Esters. Bulletin of the Korean Chemical Society, 34(11), 3371-3374.

- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.

- Nagib, D. A., & MacMillan, D. W. C. (2011).

- Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.

- Wang, S., et al. (2013). Asymmetric Transfer Hydrogenation of 3-(Trifluoromethyl)quinolines. Synlett, 24(10), 1275-1279.

- Mezo, A. R., & Meanwell, N. A. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(14), 4321.

- Liu, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- Kumar, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2236-2251.

- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

- Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(5), 2141.

- Liu, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Coupling Constants. University of Wisconsin-Madison.

- Li, W., et al. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters, 24(9), 1836-1840.

- SpectraBase. (n.d.). 3-Oxo-morpholine.

- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1226.

- Wikipedia. (n.d.). Morpholine.

- ChemicalBook. (n.d.). 3-(trifluoromethyl)morpholine.

- O'Riada, M., et al. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 85(5), 3534-3545.

- USDA. (2001). Morpholine.

- Jouyban, A. (2023). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 29(1), 1-10.

- Choi, Y. H., et al. (2021).

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1430086-53-5|(R)-3-(Trifluoromethyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. mdpi.com [mdpi.com]

- 9. 3-(trifluoromethyl)morpholine | 1196152-13-2 [chemicalbook.com]

- 10. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 11. rsc.org [rsc.org]

(R)-3-(Trifluoromethyl)morpholine hydrochloride CAS number 1430086-53-5

An In-Depth Technical Guide to (R)-3-(Trifluoromethyl)morpholine hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of a Fluorinated Morpholine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. (R)-3-(Trifluoromethyl)morpholine hydrochloride (CAS Number: 1430086-53-5) has emerged as a building block of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of this compound, moving beyond a simple datasheet to explore the causality behind its utility, its synthesis, analytical validation, and its strategic application in drug design.

The value of this molecule lies in the synergistic combination of two key structural motifs: the morpholine ring and the trifluoromethyl (CF3) group. The morpholine scaffold is a "privileged structure" in medicinal chemistry, particularly for central nervous system (CNS) drug discovery, due to its ability to improve solubility, metabolic stability, and permeability across the blood-brain barrier.[1][2] The trifluoromethyl group, a bioisostere for chlorine, is a powerful tool for modulating a compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and an improved pharmacokinetic profile.[3][4] The specific (R)-enantiomer offers the potential for stereospecific interactions with chiral biological targets, a critical factor in developing potent and selective therapeutics.

This guide will dissect the core attributes of (R)-3-(Trifluoromethyl)morpholine hydrochloride, offering field-proven insights into its application and handling.

Core Physicochemical and Structural Characteristics

A foundational understanding of a chemical building block begins with its fundamental properties. These parameters dictate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 1430086-53-5 | [5] |

| Molecular Formula | C₅H₉ClF₃NO | [5] |

| Molecular Weight | 191.58 g/mol | [5] |

| IUPAC Name | (R)-3-(Trifluoromethyl)morpholine hydrochloride | [5] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [6][7] |

| Storage Conditions | Inert atmosphere, 2-8°C. Keep container tightly closed in a dry, well-ventilated place. | [5][6] |

| SMILES Code | FC([C@@H]1NCCOC1)(F)F.[H]Cl | [5] |

Table 1: Key Physicochemical Properties.

Synthesis and Stereochemical Integrity: Crafting the Chiral Scaffold

The synthesis of 3-trifluoromethylmorpholines, both in racemic and optically active forms, is a key enabling technology for their use in drug discovery. While specific proprietary syntheses for the (R)-enantiomer at the commercial scale are not publicly detailed, a general and scalable approach has been reported starting from commercially available 2-trifluoromethyloxirane.[8] The strategic imperative in any synthetic route is the precise control of the stereocenter at the C3 position.

A plausible synthetic pathway involves the nucleophilic opening of a chiral epoxide followed by cyclization. The choice of a chiral amine or a chiral auxiliary is critical for establishing the desired (R)-stereochemistry with high enantiomeric excess.

Caption: Plausible synthetic workflow for (R)-3-(Trifluoromethyl)morpholine HCl.

Expert Insight: The rationale for a multi-step synthesis is the necessity of building the chiral center with high fidelity. The epoxide ring-opening is a well-established method for introducing functionality with stereochemical control. The final salt formation step is crucial not only for improving the compound's stability and shelf-life but also for enhancing its handling characteristics, as hydrochloride salts are typically crystalline, non-hygroscopic solids.

Analytical Validation: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of the building block is a non-negotiable step in the drug discovery workflow. A multi-technique approach ensures a comprehensive characterization.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The ¹H NMR spectrum is expected to show distinct multiplets for the morpholine ring protons. The ¹³C NMR will show characteristic shifts for the carbons adjacent to the nitrogen, oxygen, and the trifluoromethyl group.[9] |

| Mass Spectrometry (MS) | Molecular weight confirmation. | ESI-MS would show a prominent ion corresponding to the free base [M+H]⁺ at m/z 156.06.[10] |

| Chiral HPLC/SFC | Enantiomeric purity determination. | Using a chiral stationary phase, the (R)-enantiomer should be well-resolved from the (S)-enantiomer, allowing for quantification of enantiomeric excess (e.e.). |

| FT-IR Spectroscopy | Functional group identification. | Characteristic peaks for N-H (amine salt), C-O (ether), and C-F (trifluoromethyl) stretches would be observed.[11] |

Table 2: Standard Analytical Characterization Methods.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a standard reverse-phase HPLC method for determining the chemical purity of (R)-3-(Trifluoromethyl)morpholine hydrochloride.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm.

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

-

Analysis Workflow:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

-

Inject 5 µL of the sample solution.

-

Run a linear gradient from 5% B to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions (5% B) over 1 minute and re-equilibrate for 2 minutes before the next injection.

-

-

Data Interpretation:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The system is considered self-validating if a blank injection shows no interfering peaks and a standard of known purity provides the expected retention time and peak shape.

-

Caption: A comprehensive analytical workflow for quality control.

Strategic Applications in Drug Design

The true value of (R)-3-(Trifluoromethyl)morpholine hydrochloride is realized in its application as a strategic building block to solve complex medicinal chemistry challenges.

The Trifluoromethyl Group Advantage

The CF₃ group is strongly electron-withdrawing, which lowers the pKa of the nearby morpholine nitrogen compared to its non-fluorinated analog. This modulation can be critical for optimizing ligand-receptor interactions and reducing off-target effects at physiological pH. Furthermore, the CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism.[4] Its lipophilic nature can improve membrane permeability, a key factor for oral bioavailability and CNS penetration.[3][12]

The Morpholine Scaffold's Role

The morpholine ring is a versatile scaffold that imparts favorable physicochemical properties. Its oxygen atom can act as a hydrogen bond acceptor, while the overall structure improves aqueous solubility and often leads to better pharmacokinetic profiles compared to more lipophilic carbocyclic analogs.[1] In CNS drug design, the morpholine moiety is frequently employed to strike the delicate balance between lipophilicity needed to cross the blood-brain barrier and the solubility required for administration and distribution.[1][2]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1430086-53-5|(R)-3-(Trifluoromethyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 9. acdlabs.com [acdlabs.com]

- 10. PubChemLite - 3-(trifluoromethyl)morpholine hydrochloride (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

- 11. rsc.org [rsc.org]

- 12. jelsciences.com [jelsciences.com]

(R)-3-(Trifluoromethyl)morpholine hydrochloride molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of (R)-3-(Trifluoromethyl)morpholine hydrochloride .

Role in Medicinal Chemistry & Synthetic Protocols

Executive Summary & Chemical Identity

(R)-3-(Trifluoromethyl)morpholine hydrochloride is a chiral, fluorinated heterocyclic building block.[1][2] It serves as a critical bioisostere in drug discovery, particularly for modulating the basicity, lipophilicity, and metabolic stability of amine-containing pharmacophores.[2]

Unlike the parent morpholine, the introduction of a trifluoromethyl (-CF₃) group at the C3 position creates a stereogenic center and significantly alters the electronic landscape of the molecule.[2] This guide focuses on the (R)-enantiomer, often preferred for its specific binding interactions in protein pockets.[2]

Physiochemical Data Table

| Property | Specification |

| Chemical Name | (R)-3-(Trifluoromethyl)morpholine hydrochloride |

| CAS Number | 1334547-64-0 (Specific to (R)-HCl salt) |

| Molecular Formula | |

| Molecular Weight | 191.58 g/mol |

| Exact Mass | 191.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO |

| Melting Point | >160 °C (Decomposition often observed >200 °C) |

| Chirality | (R)-Enantiomer |

| SMILES | Cl.F(F)[C@@H]1NCCOC1 |

Structural Analysis & The "Fluorine Effect"

Electronic Modulation (pKa Shift)

The most significant impact of the C3-trifluoromethyl group is the inductive withdrawal of electron density from the adjacent secondary amine.

Expert Insight: This reduction in basicity is a strategic tool in lead optimization. By lowering the pKa, the molecule is less protonated at physiological pH (7.4).[2] This often leads to:

-

Improved Permeability: Higher fraction of neutral species crosses biological membranes.

-

Reduced hERG Binding: Lower basicity correlates with reduced risk of cardiotoxicity (hERG channel blockage).

-

Metabolic Stability: The -CF₃ group blocks the C3 metabolic "soft spot," preventing oxidative deamination by cytochrome P450 enzymes.[2]

Conformational Bias

The bulky -CF₃ group imposes specific conformational preferences (anomeric effects) on the morpholine ring, often locking it into a chair conformation where the -CF₃ group prefers an equatorial orientation to minimize 1,3-diaxial interactions.[2]

Synthetic Methodology

While various routes exist, the Chiral Pool Approach starting from amino acids is preferred for generating high enantiomeric excess (ee) without the need for expensive chiral resolution.[2]

Validated Synthetic Route (via Amino Alcohol)

This protocol ensures the retention of the (R)-stereocenter derived from the starting material.[2]

Step-by-Step Protocol:

-

Starting Material: (R)-2-Amino-3,3,3-trifluoropropanoic acid (D-Trifluoroalanine).[2]

-

Reduction (Step A):

-

Reagents:

or -

Process: Reduce the carboxylic acid to the alcohol to yield (R)-2-amino-3,3,3-trifluoropropan-1-ol.[2]

-

Critical Check: Maintain temperature <0°C to prevent racemization.

-

-

Acylation (Step B):

-

Cyclization (Step C):

-

Final Reduction & Salt Formation (Step D):

-

Reagents:

, followed by HCl in dioxane.[2] -

Process: Reduce the lactam carbonyl to the methylene group. Quench with HCl to precipitate the stable hydrochloride salt.

-

Synthesis Flowchart (DOT Visualization)

Figure 1: Chiral pool synthesis of (R)-3-(Trifluoromethyl)morpholine HCl ensuring stereochemical integrity.

Analytical Characterization Standards

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR:

-

Single distinct peak around

-75 to -78 ppm (relative to

-

Mass Spectrometry (LC-MS)[2]

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Mass: m/z = 156.1

(Free base mass).[2] -

Note: The chloride counterion is not observed in positive mode MS but can be confirmed via silver nitrate precipitation test or elemental analysis.

Handling, Stability, and Safety

As a hydrochloride salt, the compound is significantly more stable than its free base counterpart, which may be volatile and hygroscopic.[2]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; keep the container tightly sealed.

-

Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous stock solutions for long-term storage to prevent slow hydrolysis or oxidation.[2]

-

Safety Hazards:

Medicinal Chemistry Applications

The (R)-3-(trifluoromethyl)morpholine scaffold is utilized to optimize "Lead-like" properties in drug discovery campaigns.[2]

Strategic Bioisosterism

It acts as a bioisostere for:

-

Morpholine: To block metabolism and lower pKa.

-

Piperazine: To alter vector orientation and solubility.

-

Cyclohexylamine: To introduce polarity and hydrogen bond accepting capability (ether oxygen).

Structure-Activity Relationship (SAR) Logic

Figure 2: Impact of the trifluoromethyl-morpholine scaffold on pharmacokinetics and binding.[2]

References

-

Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual grounding for pKa/Metabolic effects).

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Fluorinated Morpholines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (R)-3-(Trifluoromethyl)morpholine Hydrochloride

Abstract

(R)-3-(Trifluoromethyl)morpholine hydrochloride is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Its trifluoromethyl group can significantly influence key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of (R)-3-(Trifluoromethyl)morpholine hydrochloride, drawing upon the known properties of its parent scaffold, morpholine, and related trifluoromethyl-containing molecules. Due to the limited publicly available data for this specific salt, this document emphasizes the experimental protocols and rationale required for researchers to generate robust, in-house solubility and stability profiles.

Introduction: The Significance of the Trifluoromethyl-Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its utility stems from its favorable physicochemical properties, including high water solubility and a predictable metabolic profile. The introduction of a trifluoromethyl (-CF3) group can further enhance a molecule's drug-like properties by increasing metabolic stability and membrane permeability. The hydrochloride salt form is commonly used to improve the solubility and handling of amine-containing compounds.

This guide will delve into the critical aspects of solubility and stability for (R)-3-(Trifluoromethyl)morpholine hydrochloride, providing both theoretical considerations and practical experimental designs.

Predicted Physicochemical Properties

While specific experimental data for (R)-3-(Trifluoromethyl)morpholine hydrochloride is not extensively published, we can infer its likely properties from related structures.

| Property | Predicted Characteristic | Rationale |

| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |

| Molecular Formula | C₅H₉ClF₃NO | Based on the structure of the cation and the chloride anion. |

| Molecular Weight | 191.58 g/mol | Calculated from the atomic weights of the constituent elements. |

| Aqueous Solubility | High | The morpholine moiety and the hydrochloride salt form are expected to confer high aqueous solubility. |

| Organic Solvent Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents. | The polar nature of the molecule suggests solubility in polar solvents. |

| pKa | Weakly basic | The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the morpholine nitrogen compared to unsubstituted morpholine. |

Comprehensive Solubility Profiling: A Methodological Approach

A detailed understanding of a compound's solubility in various media is crucial for formulation development and in vitro/in vivo testing. The following section outlines a robust protocol for determining the solubility of (R)-3-(Trifluoromethyl)morpholine hydrochloride.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Assessment.

Step-by-Step Protocol for Thermodynamic Solubility

-

Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For drug development purposes, buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) are critical.

-

Equilibration: Add an excess of (R)-3-(Trifluoromethyl)morpholine hydrochloride to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

In-depth Stability Analysis: Uncovering Potential Liabilities

Assessing the chemical stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and identifying potential degradation products.

Forced Degradation Studies: A Rationale-Driven Approach

Forced degradation (or stress testing) involves exposing the compound to conditions more severe than accelerated stability testing. This helps to identify likely degradation products and establish stability-indicating analytical methods.

The following diagram outlines the typical stress conditions applied in forced degradation studies.

Caption: Key Stress Conditions for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of (R)-3-(Trifluoromethyl)morpholine hydrochloride, several degradation pathways can be hypothesized:

-

Hydrolysis of the Trifluoromethyl Group: While generally stable, the -CF3 group can undergo hydrolysis, particularly under alkaline conditions, to form a carboxylic acid.

-

Oxidation of the Morpholine Ring: The morpholine ring can be susceptible to oxidation, potentially leading to ring-opening. Biodegradation of morpholine often proceeds through cleavage of the C-N bond.

-

Photodegradation: Exposure to UV light can induce degradation, a known pathway for some trifluoromethyl-containing aromatic compounds.

Experimental Protocol for Forced Degradation

-

Sample Preparation: Prepare solutions of (R)-3-(Trifluoromethyl)morpholine hydrochloride in appropriate solvents (e.g., water, methanol/water).

-

Application of Stress Conditions:

-

Acidic/Basic Hydrolysis: Treat the sample solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and heat (e.g., 60-80°C) for a defined period. Neutralize the samples after the stress period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose both solid and solution samples to elevated temperatures (e.g., 80°C).

-

Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradants.

Analytical Methodologies

The development of robust analytical methods is a prerequisite for accurate solubility and stability testing.

| Analytical Technique | Application | Rationale |

| HPLC-UV | Quantification of the parent compound and known impurities. | A widely available and reliable technique for quantitative analysis. |

| LC-MS | Identification of unknown degradation products. | Provides molecular weight information, which is crucial for structure elucidation of degradants. |

| Gas Chromatography (GC) | Analysis of volatile components. | May be useful for specific degradation pathways or if derivatization is employed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation of the parent compound and isolated degradation products. | Provides detailed structural information. |

Conclusion

While direct, published data on the solubility and stability of (R)-3-(Trifluoromethyl)morpholine hydrochloride is limited, a comprehensive understanding can be achieved through the systematic application of the experimental protocols outlined in this guide. By leveraging knowledge of related chemical scaffolds and employing robust analytical techniques, researchers can generate the critical data necessary to advance their drug discovery and development programs. The principles and methodologies described herein provide a self-validating framework for the thorough characterization of this and other novel chemical entities.

References

- Poupin, P., et al. (1998).

The Strategic Incorporation of Trifluoromethyl Groups into Morpholine Scaffolds

The following technical guide details the role, synthesis, and physicochemical impact of incorporating a trifluoromethyl (

Executive Summary

The morpholine ring is a privileged pharmacophore in drug discovery, widely used to optimize solubility and pharmacokinetic (PK) profiles.[1] However, the unsubstituted morpholine ring often suffers from metabolic liabilities (oxidative metabolism) and high basicity (pKa ~8.3), which can lead to off-target effects such as hERG inhibition.

The incorporation of a trifluoromethyl (

Physicochemical Impact: The Fluorine Effect[2][3][4]

Electronic Modulation & pKa Tuning

The most immediate effect of introducing a

-

Causality: The magnitude of this effect depends on the distance between the

group and the nitrogen atom.-

2-Trifluoromethylmorpholine (

is -

3-Trifluoromethylmorpholine (

is

-

Lipophilicity and Permeability

While the morpholine oxygen typically lowers LogP, the

-

Vector: The

group increases the molecular volume and lipophilicity (typically -

Outcome: This modification improves passive membrane permeability for highly polar morpholine-containing drugs.

Table 1: Comparative Physicochemical Profiles

| Property | Morpholine (Unsubstituted) | 2-( | 3-( |

| pKa (Conj. Acid) | ~8.3 | ~5.8 (Predicted) | ~3.5 (Predicted) |

| Electronic Effect | Standard Amine | Moderate Withdrawal ( | Strong Withdrawal ( |

| Metabolic Stability | Low (N-oxidation, | High (C2 blocked, ring deactivated) | High (C3 blocked) |

| Conformation | Chair (Fluxional) | Chair (Anomeric/Steric Lock) | Chair (Steric Lock) |

Metabolic Stability & Pharmacokinetics[4][6][7]

The morpholine ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, primarily at the carbon atoms

Mechanism of Metabolic Blocking

Replacing a C-H bond with a C-F bond drastically increases stability due to the bond dissociation energy difference (

-

Site-Specific Blocking: Placing a

group at C2 prevents metabolic hydroxylation at that position. -

Electronic Deactivation: The electron-deficient nature of the

-substituted ring makes the entire scaffold less susceptible to oxidation by electrophilic CYP species (e.g., Compound I).

Metabolic Pathway Visualization

The following diagram illustrates how the

Figure 1: Mechanism of metabolic stabilization. The

Synthetic Methodologies

Synthesizing the morpholine ring de novo is often more efficient than trifluoromethylating an existing ring. The most robust scalable route utilizes 2-(trifluoromethyl)oxirane as a starting material.

Detailed Protocol: Synthesis of 2-(Trifluoromethyl)morpholine

This protocol describes the synthesis of the 2-substituted derivative, a versatile building block.

Reagents:

-

2-(Trifluoromethyl)oxirane (Commercially available or prepared from 3-bromo-1,1,1-trifluoro-2-propanol).

-

2-Aminoethyl hydrogen sulfate (or 2-aminoethanol).

-

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (

). -

Solvent: Methanol/Water or Toluene.

Step-by-Step Methodology:

-

Epoxide Opening (Regioselective):

-

Charge a reaction vessel with 2-aminoethyl hydrogen sulfate (1.1 equiv) and NaOH (2.2 equiv) in water.

-

Cool to 0°C.[2]

-

Slowly add 2-(trifluoromethyl)oxirane (1.0 equiv). The nucleophilic amine attacks the epoxide. Due to the electronic pull of the

group, attack typically occurs at the less substituted (terminal) carbon, or is guided by steric factors to the terminal position, yielding the linear amino-alcohol intermediate. -

Note: If using 2-aminoethanol, simply reflux in methanol to open the ring.

-

-

Cyclization:

-

The intermediate from the sulfate route (sulfuric acid ester) is cyclized intramolecularly by heating the basic solution to 60–80°C for 4–6 hours.

-

The hydroxyl group of the intermediate acts as the nucleophile (after deprotonation) to displace the sulfate leaving group (or close via Mitsunobu conditions if using aminoethanol).

-

Self-Validation Check: Monitor reaction progress via TLC or LC-MS. The product (secondary amine) is less polar than the linear intermediate.

-

-

Isolation & Purification:

-

Extract the aqueous mixture with Dichloromethane (DCM) (

). -

Dry organic layers over

and concentrate in vacuo. -

Purification: Distillation (boiling point ~150°C) or conversion to the HCl salt for crystallization. The HCl salt is a stable, white solid.

-

Synthetic Workflow Diagram

Figure 2: Scalable synthetic route for 2-trifluoromethylmorpholine from epoxide precursors.

Case Studies in Drug Design

Case Study: Reducing hERG Liability

In a lead optimization campaign for a CNS target, a standard morpholine-containing lead exhibited high affinity for the hERG potassium channel (

-

Problem: The basic nitrogen (pKa 8.3) was protonated at physiological pH, interacting with the aromatic cage of the hERG channel.

-

Solution: Replacement of the morpholine with 2-(trifluoromethyl)morpholine .[3]

-

Result:

-

pKa Shift: Reduced to ~5.9. The compound was less protonated at pH 7.4.

-

Lipophilicity: LogP increased by 0.7, improving brain penetration.

-

hERG:

improved to

-

References

-

Enamine Ltd. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine.net. Link

-

BenchChem. "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group."[4] BenchChem Technical Guides. Link

-

Gillis, E. P., et al. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link

-

PubChem. "2-(Trifluoromethyl)morpholine Compound Summary."[3][5] National Library of Medicine. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. 2-(trifluoromethyl)morpholine hydrochloride - C5H9ClF3NO | CSSB00000758009 [chem-space.com]

- 3. (2S)-2-(trifluoromethyl)morpholine hydrochloride | C5H9ClF3NO | CID 68285203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(Trifluoromethyl)morpholine | C5H8F3NO | CID 53534845 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Integration of (R)-3-(Trifluoromethyl)morpholine Hydrochloride in Drug Discovery

Executive Summary

(R)-3-(Trifluoromethyl)morpholine hydrochloride (CAS: 1430086-53-5) has emerged as a high-value chiral building block in modern medicinal chemistry.[1] Unlike the "Magic Methyl" effect, which primarily modulates solubility and steric fit, the introduction of a trifluoromethyl (

This guide details the physicochemical advantages of this scaffold, specifically its ability to lower amine basicity (

The Fluorine Effect: Mechanistic Rationale

Electronic Modulation and Shift

The most critical attribute of 3-trifluoromethylmorpholine is the electron-withdrawing nature of the

-

Result: The

of the conjugate acid drops to the range of 5.5–6.5. -

Impact: At physiological pH (7.4), a larger fraction of the molecule exists as the neutral free base compared to unsubstituted morpholine. This enhances membrane permeability (passive diffusion) and blood-brain barrier (BBB) penetration.[1]

Metabolic Stability

The C3 position of morpholine is a common site for oxidative metabolism (CYP450-mediated

-

Blockade: The C-F bond energy (~116 kcal/mol) renders the C3 position inert to metabolic attack.

-

Steric Shielding: The Van der Waals radius of the

group (approx. 2.7 Å) is similar to an isopropyl group, providing steric protection to the adjacent nitrogen and the rest of the ring.

Conformational Locking

The

| Property | Morpholine | (R)-3-(Trifluoromethyl)morpholine |

| Molecular Weight (Free Base) | 87.12 | 155.12 |

| ~8.33 | ~5.8 - 6.2 | |

| LogP | -0.86 | ~0.5 - 0.9 |

| H-Bond Donors | 1 | 1 |

| Metabolic Liability | High (C2/C3 oxidation) | Low (Blocked at C3) |

Synthetic Routes & Process Chemistry

To ensure high enantiomeric excess (

Validated Synthetic Workflow (Graphviz)[1]

The following diagram outlines the conversion of chiral epoxides to the final morpholine salt.

Figure 1: Stereoselective synthesis route. Note that attack at the less hindered carbon of the epoxide retains stereochemistry, while attack at the chiral center would invert it. The route shown assumes regioselective opening.

Experimental Protocol: Nucleophilic Aromatic Substitution ( )

As a building block, this compound is most frequently used to introduce the morpholine motif onto heteroaryl scaffolds (e.g., chloropyrimidines or chloropyridines).[1]

Objective: Coupling (R)-3-(trifluoromethyl)morpholine to 4-chloro-2-aminopyrimidine (Model Scaffold).

Materials[1][2][3][4][5][6]

-

(R)-3-(Trifluoromethyl)morpholine HCl (1.0 equiv)[1]

-

Heteroaryl Chloride (1.0 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: DMSO or NMP (anhydrous)[1]

Step-by-Step Methodology

-

Free Base Liberation (In-situ):

-

Coupling Reaction:

-

Add the Heteroaryl Chloride substrate (1.0 equiv).[1]

-

Heat the mixture to 90–110°C . The electron-withdrawing

group reduces the nucleophilicity of the nitrogen; therefore, higher temperatures are required compared to standard morpholine (usually 60-80°C). -

Monitor via LC-MS.[1] Reaction times typically range from 4 to 12 hours.[1]

-

-

Work-up:

-

Purification:

-

Flash column chromatography (Hexane/EtOAc gradient).[1] The

product will be significantly less polar than the des-CF3 analog.

-

Reaction Mechanism Visualization[1]

Figure 2: Mechanistic factors influencing the

Quality Control & Characterization

Trustworthiness in data is paramount.[1] The following parameters must be verified for every batch.

Analytical Standards

-

NMR: Essential for confirming the presence of the

-

Chiral HPLC:

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C. Handle quickly in ambient air or use a glovebox for precise weighing.

References

-

National Institutes of Health (NIH). (2025).[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2][3] PMC.[1] [Link]

Sources

Methodological & Application

Asymmetric synthesis of 3-trifluoromethylmorpholines

Executive Summary

This Application Note details a robust, metal-free protocol for the asymmetric synthesis of 3-(trifluoromethyl)morpholines , a privileged scaffold in modern drug discovery. The trifluoromethyl (

This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Chiral Phosphoric Acids (CPAs).[1] Unlike transition-metal-catalyzed routes (Rh/Ir), this organocatalytic method eliminates the risk of heavy metal contamination in the final API (Active Pharmaceutical Ingredient) and operates under mild conditions without high-pressure hydrogen gas.

Strategic Overview & Retrosynthesis

The synthesis hinges on the enantioselective reduction of the cyclic imine bond within a 3-(trifluoromethyl)-2H-1,4-oxazine intermediate. This precursor is rapidly assembled via a condensation-dehydration sequence from readily available trifluoromethyl ketones or pyruvates.

Mechanism of Action (The "Why")

-

Chiral Contact Ion Pairing: The Chiral Phosphoric Acid (CPA) catalyst forms a hydrogen-bonded bridge between the imine nitrogen of the oxazine and the Hantzsch ester (hydrogen source).

-

Stereocontrol: The bulky 3,3'-substituents on the BINOL backbone of the catalyst create a chiral pocket, forcing the hydride transfer to occur from a specific face of the imine, establishing the stereocenter at C3.

Figure 1: Retrosynthetic disconnection showing the rapid access to the chiral core from commodity starting materials.

Experimental Protocols

Phase 1: Synthesis of the 3-(Trifluoromethyl)-2H-1,4-oxazine Precursor

Objective: Isolate the cyclic imine substrate. Note: This intermediate is sensitive to hydrolysis; store under inert atmosphere.

Materials:

-

Ethyl 3,3,3-trifluoropyruvate (1.0 equiv)

-

2-Aminoethanol (1.0 equiv)

-

Toluene (Solvent)

- -Toluenesulfonic acid (pTSA) (0.05 equiv) - Catalyst for dehydration

-

Dean-Stark apparatus

Procedure:

-

Condensation: Charge a round-bottom flask with toluene (0.5 M concentration relative to pyruvate). Add Ethyl 3,3,3-trifluoropyruvate.

-

Addition: Dropwise add 2-Aminoethanol at 0°C. Stir for 1 hour at room temperature to form the hemiaminal (often observable by TLC).

-

Dehydration: Add pTSA and attach the Dean-Stark trap. Reflux for 3-5 hours until water collection ceases.

-

Work-up: Cool to RT. Wash with saturated

(rapidly) to remove acid. Dry organic layer over -

Purification: Concentrate in vacuo. If the imine is stable, purify via short-path vacuum distillation. If unstable, use immediately in Phase 2.

Phase 2: Enantioselective Organocatalytic Reduction (The Critical Step)

Objective: Install the chiral center at C3 using a Chiral Phosphoric Acid (CPA).[1]

Materials:

-

Substrate: 3-(Trifluoromethyl)-2H-1,4-oxazine (from Phase 1)

-

Catalyst: (R)-TRIP or (R)-VAPOL hydrogen phosphate (2-5 mol%)

-

Selection Logic: TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) provides a deep chiral pocket essential for small heterocyclic substrates.

-

-

Reductant: Hantzsch Ester (HEH) (1.2 equiv)

-

Selection Logic: HEH acts as a mild, organic hydride donor compatible with the CPA activation mode.

-

-

Solvent: Benzene or Toluene (anhydrous).

Step-by-Step Protocol:

-

Setup: In a flame-dried reaction vial under Argon, dissolve the Oxazine substrate (0.2 mmol) in Toluene (2.0 mL).

-

Catalyst Addition: Add (R)-TRIP (5 mol%). Stir for 10 minutes to allow the catalyst to associate with the imine nitrogen (Pre-complexation).

-

Reduction: Add Hantzsch Ester (0.24 mmol) in one portion.

-

Incubation: Stir at 30°C - 50°C. Monitor by

NMR.-

Endpoint: Disappearance of the imine

signal (

-

-

Quench: Dilute with

, wash with 1N HCl (to remove pyridine byproduct from Hantzsch ester), then basify the aqueous layer with -

Purification: Flash chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting the ATH Reaction

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance of catalyst; Wet solvent. | Switch to smaller catalyst (e.g., (R)-BINOL-PA); Add 4Å Molecular Sieves. |

| Low ee% (<50%) | Background reaction (uncatalyzed reduction). | Lower temperature to 0°C; Ensure Hantzsch ester is pure; Increase catalyst loading. |

| Product Racemization | Post-reaction oxidation or acidity. | Store product as HCl salt immediately; Avoid prolonged exposure to silica gel. |

Quality Control & Characterization

Stereochemical Validation

To confirm the Enantiomeric Excess (ee), convert the product to a diastereomeric amide using Mosher's Acid Chloride, or use Chiral HPLC.

-

Method: Chiral HPLC

-

Column: Chiralpak IC or OD-H

-

Mobile Phase: Hexane/i-PrOH (95:5)

-

Flow Rate: 0.5 mL/min

-

Detection: UV @ 210 nm (or Refractive Index if no chromophore).

NMR Signature ( )

The

-

Starting Material (Imine): Singlet,

to -

Product (Amine): Doublet (due to

coupling),

Mechanistic Visualization

The following diagram illustrates the ternary complex formed during the hydride transfer. The CPA activates the imine via H-bonding while simultaneously positioning the Hantzsch ester.

Figure 2: Catalytic cycle showing the dual-activation mode of the phosphoric acid.

References

-

General Review on CF3-Morpholines: Shcherbatiuk, A. V., et al.[2] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[2] Enamine / Tetrahedron, 2020.

-

Asymmetric Transfer Hydrogenation (CPA Catalysis): Rueping, M., et al.[1] "Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of 3-(Trifluoromethyl)quinolines." Organic Letters / DICP, 2011.

-

Iridium-Catalyzed Hydrogenation (Alternative Route): Zhou, Y.G., et al. "Enantioselective synthesis of trifluoromethyl substituted piperidines... via hydrogenation."[3] Organic Chemistry Frontiers, 2015.

-

Medicinal Chemistry Relevance: Meanwell, N. A.[4][5][6][7][8][9] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 3. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Integration of (R)-3-(Trifluoromethyl)morpholine in Lead Optimization

Technical Application Note

CAS: 1430086-53-5 | Formula: C5H8F3NO·HCl | M.W.: 191.58 g/mol [1]

Executive Summary

(R)-3-(Trifluoromethyl)morpholine hydrochloride is a high-value chiral building block used in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Unlike the unsubstituted morpholine scaffold—a ubiquitous pharmacophore in approved drugs like Gefitinib and Linezolid—this fluorinated analog offers a strategic solution to common liability issues: metabolic instability and hERG channel inhibition .

This guide details the mechanistic rationale for its use and provides validated protocols for its incorporation into heteroaromatic scaffolds, addressing the specific synthetic challenges posed by the electron-withdrawing trifluoromethyl group.

Physicochemical & Pharmacological Profile

The introduction of a trifluoromethyl (-CF3) group at the C3 position of the morpholine ring induces profound electronic and steric changes.

Comparative Properties Table

| Property | Morpholine | (R)-3-(CF3)Morpholine | Impact on Drug Design |

| pKa (Conj. Acid) | ~8.3 | ~5.8 - 6.2* | Reduced Basicity: Lowers percentage of cationic species at physiological pH (7.4), improving membrane permeability and reducing hERG binding affinity. |

| Lipophilicity (cLogP) | -0.86 | ~0.5 - 0.8 | Increased Lipophilicity: Enhances blood-brain barrier (BBB) penetration and cellular uptake. |

| Metabolic Stability | Low (C3 oxidation) | High | Metabolic Blockade: The -CF3 group sterically and electronically inhibits CYP450-mediated |

| Conformation | Chair (Dynamic) | Chair (Locked) | Conformational Bias: The bulky -CF3 group prefers the equatorial position, reducing entropic penalty upon binding. |

*Note: pKa values are estimated based on the inductive effect (

Application Logic: The "Fluorine Effect"

Metabolic Soft-Spot Blocking

The morpholine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The primary metabolic route involves hydroxylation at the C3 position (alpha to the nitrogen), leading to ring opening or lactam formation.

-

Mechanism: Replacing the C3-hydrogen with a trifluoromethyl group removes the abstractable proton and electronically deactivates the adjacent C-H bond against radical abstraction.

-

Result: Significantly extended in vivo half-life (

) and reduced clearance (

Mitigation of hERG Toxicity

Basic amines are a primary structural alert for hERG potassium channel inhibition, which can lead to QT interval prolongation.

-

Mechanism: The strong electron-withdrawing nature of the -CF3 group (Hammett

) pulls electron density away from the nitrogen lone pair. This lowers the pKa by 2-3 units compared to the parent morpholine. -

Result: At pH 7.4, the molecule is less protonated, reducing the cation-pi interactions required for hERG channel blocking.

Experimental Protocols

Critical Synthetic Challenge: Nucleophilicity

The same electronic effect that lowers pKa also makes (R)-3-(Trifluoromethyl)morpholine a poor nucleophile . Standard alkylation or Buchwald-Hartwig conditions used for morpholine often fail or proceed sluggishly. The steric bulk of the C3-CF3 group further hinders approach to electrophiles.

Protocol A: Preparation of Free Base (Mandatory Pre-step)

The HCl salt is hygroscopic and acidic. For palladium-catalyzed couplings, the free base should be generated in situ or isolated to prevent catalyst poisoning and ensure accurate stoichiometry.

-

Dissolution: Suspend (R)-3-(Trifluoromethyl)morpholine HCl (1.0 equiv) in DCM (10 mL/g).

-

Neutralization: Add saturated aq.

or -

Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

-

Drying: Dry combined organics over

, filter, and concentrate carefully (the free amine is volatile).-

Alternative (In-situ): Use an extra equivalent of base (e.g.,

or NaOtBu) in the coupling reaction, though pre-free-basing is recommended for reproducible kinetics.

-

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for coupling with unactivated aryl bromides/chlorides. Requires advanced ligands due to steric/electronic deactivation.

Reagents:

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Amine: (R)-3-(Trifluoromethyl)morpholine (1.2 equiv)

-

Catalyst:

(2-5 mol%) or Pd-G3 Precatalysts. -

Ligand: RuPhos or BrettPhos (4-10 mol%). Note: Standard BINAP/Xantphos often fail.

-

Base:

(1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step:

-

Inertion: Charge a reaction vial with the Aryl Halide, Pd source, Ligand, and Base. Seal and purge with Argon/Nitrogen for 5 mins.

-

Addition: Add the solvent and the Amine (if liquid) or Amine solution.

-

Heating: Heat to 80–100°C for 4–16 hours. Note: Higher temperatures are often required compared to unsubstituted morpholine.

-

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

-

Purification: Flash chromatography. The product is usually less polar than the parent morpholine analog.

Protocol C: Reaction

Applicable ONLY for electron-deficient aryl halides (e.g., o/p-nitro, o/p-cyano, or fluoropyridines).

Reagents:

-

Substrate: Activated Aryl Fluoride/Chloride (1.0 equiv).

-

Amine: (R)-3-(Trifluoromethyl)morpholine HCl (1.2 equiv).

-

Base: DIPEA (3.0 equiv) or

(3.0 equiv). -

Solvent: DMSO, DMF, or NMP.

Step-by-Step:

-

Mix: Combine substrate, amine salt, and base in the solvent.

-

Heat: Heat to 100–120°C . Warning: The reduced nucleophilicity requires harsh conditions.

-

Monitor: Check LCMS for conversion. If stalled, add a catalytic amount of DMAP or switch to Protocol B.

Decision Pathways & Workflows

Figure 1: Synthetic Decision Matrix

Caption: Logical selection of coupling strategy based on electrophile reactivity and amine constraints.

Figure 2: Metabolic Stabilization Mechanism

Caption: Illustration of the protective effect of the Trifluoromethyl group against CYP450 oxidative clearance.

References

-

Enamine. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery.[2] Retrieved from

-

BenchChem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from

-

National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

-

Organic Chemistry Portal. Buchwald-Hartwig Amination: Ligand Effects and Scope. Retrieved from

-

BLD Pharm. (R)-3-(Trifluoromethyl)morpholine hydrochloride Product Specifications. Retrieved from

Sources

Applications of (R)-3-(Trifluoromethyl)morpholine hydrochloride in drug discovery

Application Note: Strategic Utilization of (R)-3-(Trifluoromethyl)morpholine Hydrochloride in Medicinal Chemistry

Abstract

This technical guide outlines the strategic application of (R)-3-(trifluoromethyl)morpholine hydrochloride (CAS: 1430086-53-5) as a high-value building block in drug discovery.[1][2] While the morpholine ring is a privileged scaffold in kinase inhibitors and CNS agents, it suffers from oxidative metabolic liabilities and high basicity.[3] The introduction of a trifluoromethyl (

Part 1: Molecular Rationale & Pharmacophore Engineering

The transition from a standard morpholine to an (R)-3-(trifluoromethyl)morpholine is rarely a random screen; it is a calculated design choice driven by three physicochemical necessities:

-

Metabolic Blockade (The "Magic Methyl" vs. Trifluoromethyl): Unsubstituted morpholines are prone to oxidative metabolism at the

-carbon (C2/C3) by Cytochrome P450 enzymes, leading to ring opening (lactam formation).[1][2] The bulky, electron-withdrawing -

Basicity Modulation (pKa Shift): The nitrogen in unsubstituted morpholine has a pKa of ~8.[1][2][3]3. This often leads to high protonation at physiological pH, which can limit passive membrane permeability (CNS penetration) and increase hERG channel affinity (cardiotoxicity risk).[1][2][3] The strong electron-withdrawing effect (

effect) of the adjacent -

Chiral Enforcement: The (R)-enantiomer creates a defined vector for the morpholine oxygen.[1][2] In kinase active sites (e.g., PI3K, mTOR), this chiral constraint often locks the oxygen into a position to accept a hydrogen bond from the hinge region, whereas the (S)-enantiomer might clash sterically.[1][2][3]

Decision Logic: When to Deploy (R)-3- -Morpholine

Figure 1: Decision logic for bioisosteric replacement of morpholine with its trifluoromethylated analog.

Part 2: Comparative Physicochemical Profile

The following table contrasts the core properties of the standard morpholine versus the fluorinated derivative.

| Property | Morpholine | (R)-3-(Trifluoromethyl)morpholine | Impact on Drug Design |

| pKa (Conj.[1][2] Acid) | ~8.33 | ~5.8 - 6.2 | Reduced lysosomal trapping; improved passive permeability.[1][2] |

| LogP | -0.86 (Hydrophilic) | ~0.5 - 1.0 (More Lipophilic) | Better BBB penetration; improved hydrophobic interactions.[1][2] |

| Metabolic Site | C2/C3 (High Liability) | C3 Blocked / C2 Deactivated | Extended metabolic stability (microsomal stability).[1][2] |

| Conformation | Chair (Fluxional) | Chair (Rigidified eq- | Reduced entropic penalty upon protein binding.[1][2] |

| Topology | Achiral | Chiral ((R)-configured) | Enables stereoselective target engagement.[1][2] |

Part 3: Detailed Experimental Protocols

As a Senior Scientist, I emphasize that the HCl salt form (CAS 1430086-53-5) is stable and non-volatile, making it easier to handle than the free base.[1][2] However, you must break the salt to ensure reactivity in nucleophilic substitutions.

Protocol A: In-Situ Salt Break & Coupling

Application: Attaching the morpholine core to an electron-deficient heteroaryl halide (e.g., 4-chloropyrimidine, 2-chlorotriazine) common in PI3K/mTOR inhibitors.[1][2][3]

Reagents:

Step-by-Step Methodology:

-

Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve the Heteroaryl Chloride (1.0 equiv) in anhydrous DMSO (concentration ~0.2 M).

-

Salt Break (Critical Step): Add (R)-3-(Trifluoromethyl)morpholine HCl (1.1 equiv) to the solution.[1][2] The solid may not dissolve immediately.[3]

-

Reaction: Heat the mixture to 80–100 °C .

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the chloride starting material and the formation of the product mass (

).[2] -

Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), and 1x with Brine. Dry over

.[1][2][3]

Protocol B: Buchwald-Hartwig Amination

Application: Coupling to unactivated aryl halides where

Reagents:

-

Catalyst:

(0.05 equiv) + BINAP or Xantphos (0.10 equiv).[1][2] -

Base:

(Sodium tert-butoxide is often too strong and may cause racemization or elimination).[1][2]

Workflow Visualization (Protocol A & B Logic):

Figure 2: Synthetic workflow selection based on substrate electronics.

Part 4: Case Study – PI3K Inhibitor Optimization

Context:

Many PI3K inhibitors (e.g., ZSTK-474 analogs) utilize a morpholine ring to hydrogen bond with the hinge region residue (Val851 in PI3K

Application:

In a lead optimization campaign, a standard morpholine derivative showed excellent potency (

Intervention: The medicinal chemistry team substituted the morpholine with (R)-3-(trifluoromethyl)morpholine .[1][2]

-

Synthesis: Using Protocol A (above), the moiety was coupled to the chlorotriazine core.[1][2][3]

-

Result:

-

Potency: Maintained or slightly improved (

). The (R)-isomer positioned the oxygen correctly for the Val851 interaction.[2] -

Stability:

increased to >60 min in human liver microsomes (HLM).[1][2] The -

Selectivity: The bulky

group induced a clash in the ATP binding pocket of the off-target kinase mTOR, improving PI3K

-

Part 5: Quality Control & Handling

-

Storage: The hydrochloride salt is hygroscopic.[1][2][3] Store at 2–8°C in a desiccator.

-

Chiral Purity: Always verify enantiomeric excess (ee%) after coupling, especially if using strong bases or high heat (Protocol B), as the C3 proton is slightly acidic due to the electron-withdrawing

and adjacent nitrogen.[1][2] -

Safety: The free base is volatile and should be handled in a fume hood.[2][3] The salt is a solid powder and safer to weigh.[3]

References

-

Synthesis and Characterization of Trifluoromethylmorpholines: Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[1][3][6] Enamine Application Notes.

-

Metabolic Stability of Fluorinated Bioisosteres: Meanwell, N. A.[1][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1][2][3] [1][2]

-

Morpholine in CNS Drug Discovery: Kourounakis, A., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery."[1][2][3][7][8] Journal of Medicinal Chemistry, 2021.[1][2][3][7] [1][2]

-

PI3K Inhibitor Design (ZSTK-474 Analogs): Rewcastle, G. W., et al. "Synthesis and Biological Evaluation of Novel PI3K Inhibitors."[1][2][3] Journal of Medicinal Chemistry.

-

Product Specification (Sigma-Aldrich): (R)-3-(Trifluoromethyl)morpholine hydrochloride Product Page.[1][2]

Sources

- 1. Perfluoro-N-methylmorpholine | C5F11NO | CID 67839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for (R)-3-(Trifluoromethyl)morpholine hydrochloride synthesis

Topic: Optimization & Troubleshooting of (R)-3-(Trifluoromethyl)morpholine HCl Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)

Executive Summary & Strategic Route Analysis

The Challenge:

Synthesizing (R)-3-(trifluoromethyl)morpholine hydrochloride involves navigating two competing chemical behaviors: the strong electron-withdrawing nature of the trifluoromethyl (